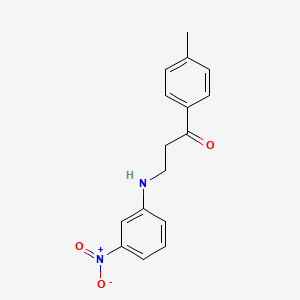

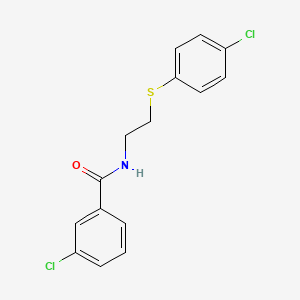

![molecular formula C11H18Cl3N3O B2669948 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1423024-06-9](/img/structure/B2669948.png)

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is a chemical compound with the CAS Number: 1423024-06-9 . It has a molecular weight of 314.64 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature . This reaction was characterized as an ion-associate reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Photochemical Transformations

Research by Williams et al. (1965) delved into the photochemical behavior of 4'-amino-substituted trans-2-styrylpyridine compounds, revealing that ultraviolet irradiation led to isomerization and dimerization, highlighting the substance's potential in photochemical research applications Williams, J. L. R., Carlson, J., Adel, R. E., & Reynolds, G. (1965). Canadian Journal of Chemistry.

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized novel derivatives carrying a biologically active sulfonamide moiety, showing interesting antimicrobial activity against a range of bacteria and fungi, indicating its utility in the development of new antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry.

Block Copolymer Synthesis

Research on the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers was conducted by Bütün, Armes, and Billingham (2001), showcasing the potential of these compounds in creating novel cationic diblock copolymers with reversible micellization properties Bütün, V., Armes, S., & Billingham, N. (2001). Macromolecules.

Anti-inflammatory and Antitumor Agents

Lynch et al. (2006) synthesized and studied the anti-inflammatory activity of N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline. This study contributes to understanding the structural basis for the anti-inflammatory properties of these compounds, potentially guiding the development of new nonsteroidal anti-inflammatory drugs Lynch, D., Hayer, R., Beddows, S., Howdle, J., & Thake, C. D. (2006). Journal of Heterocyclic Chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEBRNCHPMHAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)

![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)